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Compound of Interest

Compound Name: Dasatinib metabolite M6

Cat. No.: B193337

Comparative Analysis of Off-Target Effects:
Dasatinib vs. M6

A direct comparative analysis of the off-target effects of Dasatinib and a compound referred to
as "M6" is not feasible based on publicly available scientific literature. While extensive data
exists for the multi-kinase inhibitor Dasatinib, information on "M6" is limited to a single study
identifying it as a potential anti-tuberculosis agent with a specific target in Mycobacterium
tuberculosis. The therapeutic contexts and known mechanisms of these two compounds are
vastly different, precluding a meaningful head-to-head comparison of their off-target profiles.

This guide will provide a comprehensive overview of the well-documented off-target effects of
Dasatinib. Additionally, it will summarize the currently available information on compound M6 to
highlight its distinct pharmacological profile.

Dasatinib: A Multi-Targeted Kinase Inhibitor with a
Broad Off-Target Profile

Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of
chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic
leukemia (Ph+ ALL).[1][2][3] Its primary on-target activity is the inhibition of the BCR-ABL fusion
protein.[1][2] However, Dasatinib is known to be a multi-targeted inhibitor, affecting a wide
range of other kinases, which contributes to both its therapeutic efficacy in certain contexts and
its characteristic side effects.[1][2][4]
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Key Off-Target Kinases of Dasatinib

Dasatinib's off-target interactions are numerous and have been extensively studied. The most
significant off-target kinase families include:

o SRC Family Kinases (SFKs): Dasatinib is a potent inhibitor of SFKs, including SRC, LCK,
LYN, YES, and FYN.[1][4][5] Inhibition of these kinases is thought to contribute to some of
Dasatinib's anti-leukemic effects but also to side effects such as platelet dysfunction.

 c-Kit: This receptor tyrosine kinase is involved in the development of various cell types.
Inhibition of c-Kit by Dasatinib can be beneficial in cancers where this kinase is overactive
but can also lead to off-target effects.[1]

o Platelet-Derived Growth Factor Receptor (PDGFR) o/f: Inhibition of PDGFR signaling is
another significant off-target activity of Dasatinib.[1][4]

e Ephrin Receptors: Dasatinib also shows activity against members of the ephrin receptor
family of tyrosine kinases.[6]

The following table summarizes the inhibitory activity of Dasatinib against its primary target and
key off-target kinases.

Target Kinase IC50 (nM) Kinase Family Primary Role
) ] On-target (CML, Ph+
BCR-ABL <1 Tyrosine Kinase
ALL)
SRC 0.5 SRC Family Off-target
LCK 1.0 SRC Family Off-target
YES 0.4 SRC Family Off-target
] Receptor Tyrosine
c-Kit 5.0 ) Off-target
Kinase
Receptor Tyrosine
PDGFRp 28 Off-target

Kinase
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Note: IC50 values are compiled from various in vitro studies and can vary depending on the
assay conditions.[2]

Clinical Manifestations of Dasatinib's Off-Target Effects

The broad kinase inhibition profile of Dasatinib is associated with a range of clinically observed
adverse events:[7][8]

 Pleural Effusion: This is one of the most common and well-documented side effects of
Dasatinib therapy, with an incidence that can be significant.[3][8][9] The exact mechanism is
not fully understood but is thought to be related to off-target inhibition of kinases involved in
fluid homeostasis.

o Cardiovascular Toxicity: Dasatinib has been associated with cardiovascular events, including
congestive heart failure, pericardial effusion, QT prolongation, and pulmonary hypertension.
[31[10]

e Hematological Toxicities: Grade 3/4 hematological toxicities such as neutropenia, anemia,
and thrombocytopenia are frequently observed in patients treated with Dasatinib.[3][11]

» Gastrointestinal Side Effects: Diarrhea, nausea, and vomiting are also common adverse
events.[11]

Compound M6: A Potential Anti-Tuberculosis Agent

In contrast to the extensive data on Dasatinib, information on "M6" is confined to a 2024 study
investigating novel treatments for tuberculosis (TB).[12] This research identified M6 as a
compound with activity against Mycobacterium smegmatis.[12]

Identified Target of M6

The study utilized reverse molecular docking and CRISPR/Cas9 technology to identify the
primary target of M6 in Mycobacterium tuberculosis (MTB).[12]

e Primary Target: IspD: The research concluded that IspD, a key enzyme in the 2-C-methyl-D-
erythritol 4-phosphate (MEP) pathway of MTB, is the novel target of compound M6.[12] The
MEP pathway is essential for the survival of many bacteria, including MTB, but is absent in
humans, making it an attractive target for antimicrobial drug development.
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The study reported the following kinetic data for M6's interaction with IspD:[12]

Substrate akKi (uM) Ki (uM)
MEP 609.58 81.33
CTP 657.89 40.07

Off-Target Profile of M6

The available publication on M6 focuses exclusively on its on-target activity against the
bacterial enzyme IspD and does not provide any information regarding its off-target effects on
human kinases or other proteins.[12] Therefore, a comparative analysis with Dasatinib's off-
target profile is not possible.

Experimental Protocols

The determination of kinase inhibitor off-target profiles involves a variety of specialized assays.
Below are overviews of common methodologies used in such studies.

Kinome Profiling (Competition Binding Assay)

This high-throughput screening method is used to assess the interaction of a compound
against a large panel of kinases.

e Principle: The assay relies on the competition between the test compound (e.g., Dasatinib)
and a known, immobilized ligand for binding to the active site of a kinase. A reduction in the
amount of kinase bound to the immobilized ligand in the presence of the test compound
indicates binding.

e Methodology:
o Alibrary of human kinases is prepared.
o An active-site-directed ligand is immobilized on a solid support.

o The kinases are incubated with the immobilized ligand and the test compound across a
range of concentrations.
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o After reaching equilibrium, unbound components are washed away.

o The amount of kinase bound to the solid support is quantified, often using methods like
gPCR for DNA-tagged kinases.

o The data is used to calculate dissociation constants (Kd) or percentage of inhibition, which
indicates the binding affinity of the compound for each kinase.[6]

In Vitro Kinase Activity Assay

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a
specific kinase.

e Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by
a kinase. The inhibitory effect of a compound is determined by the reduction in substrate
phosphorylation.

o Methodology:
o Serial dilutions of the test compound are prepared.
o The kinase, its substrate, and ATP are combined in a reaction buffer.
o The test compound or a vehicle control is added to the reaction mixture.
o The reaction is incubated for a specific time at a controlled temperature.

o The amount of phosphorylated substrate is measured using methods such as radiometric
assays (with 32P-labeled ATP) or fluorescence/luminescence-based assays that detect
ADP production or substrate phosphorylation.

o The concentration-response data is used to calculate the IC50 value, which is the
concentration of the inhibitor required to reduce kinase activity by 50%.[2][6]

Signaling Pathway and Experimental Workflow
Diagrams
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The following diagrams illustrate the signaling pathways affected by Dasatinib and a general
workflow for evaluating kinase inhibitors.
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Caption: Dasatinib inhibits the on-target BCR-ABL kinase and several off-target kinases.
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Experimental Workflow for Kinase Inhibitor Profiling
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Caption: A typical workflow for characterizing the on- and off-target effects of a kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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